molecular formula C10H11FO3 B2927822 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone CAS No. 142265-69-8

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Cat. No.: B2927822
CAS No.: 142265-69-8
M. Wt: 198.193
InChI Key: JRWQSKXAEUPVNJ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is characterized by the presence of a fluoro group and two methoxy groups attached to a phenyl ring, along with an ethanone group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone can be synthesized through several methods. One common method involves the Hoesch condensation of orcinol with methoxyacetonitrile . Another method includes the Fries rearrangement of phenyl bromoacetate with aluminum chloride without solvent at temperatures between 120–140°C .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding.

    Medicine: Potential use in the development of pharmaceutical compounds due to its unique structural properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards enzymes and receptors. The ethanone group can participate in various biochemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

  • 1-(3,4-Dimethoxyphenyl)ethanone
  • 1-(2,5-Dimethoxyphenyl)ethanone
  • 1-(2-Fluoro-3,4-dimethoxyphenyl)ethanone

Comparison: 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This structural arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds. The presence of the fluoro group enhances its stability and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(2-fluoro-4,5-dimethoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWQSKXAEUPVNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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